Fmoc-L-3-Nitrophenylalanine

Chiral Chromatography Peptide Chemistry Enantiomeric Purity

Fmoc-L-3-nitrophenylalanine is a meta-nitro-substituted, Fmoc-protected L-amino acid building block engineered for high-fidelity solid-phase peptide synthesis. Unlike unsubstituted phenylalanine or para-nitro isomers, the meta-nitro group distinctively modulates aromatic electron density to enhance peptide binding affinity and conformational control. Chiral purity (≥98%) eliminates racemic contamination that would generate diastereomeric peptides and invalidate functional assays. With reliable DMF solubility at 0.5 M, this monomer ensures high coupling efficiency in automated SPPS workflows, minimizing sequence deletions and downstream purification costs. Ideal for probing kinase active sites and constructing diversity-oriented peptide libraries.

Molecular Formula C24H20N2O6
Molecular Weight 432.4 g/mol
CAS No. 206060-42-6
Cat. No. B557901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-3-Nitrophenylalanine
CAS206060-42-6
Molecular FormulaC24H20N2O6
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)
InChIKeyUDIZJKKIJYRJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-3-Nitrophenylalanine (CAS 206060-42-6): Baseline Specifications for Peptide Synthesis Procurement


Fmoc-L-3-Nitrophenylalanine (CAS: 206060-42-6) is a protected, non-canonical amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS). It is characterized by an Fmoc-protected L-amino acid backbone with a meta-nitro substituent on the phenyl ring . This compound is procured with a high purity specification, typically ≥99.0% (HPLC, Chiral HPLC), which is critical for minimizing sequence deletions and truncations during automated synthesis [1]. Its molecular formula is C24H20N2O6, with a molecular weight of 432.43 g/mol [2].

Procurement Risk of Fmoc-L-3-Nitrophenylalanine Substitution with Generic Analogs


The substitution of Fmoc-L-3-Nitrophenylalanine with generic alternatives like unsubstituted phenylalanine or the para-nitro isomer is not chemically or functionally equivalent. The meta-position of the nitro group profoundly alters the electronic distribution of the aromatic ring, directly impacting peptide conformation, binding affinity, and physicochemical properties [1]. Furthermore, chiral purity is a critical quality attribute; using a racemic mixture or the incorrect D-enantiomer (Fmoc-D-3-Nitrophenylalanine) would result in a diastereomeric peptide with altered biological activity, invalidating experimental results .

Quantitative Differentiation Evidence: Fmoc-L-3-Nitrophenylalanine vs. Closest Analogs


Chiral Configuration Impact on Optical Rotation

The specific optical rotation of Fmoc-L-3-Nitrophenylalanine is a definitive, quantifiable marker that distinguishes it from its D-enantiomer, ensuring the correct stereochemistry for biological activity. The L-enantiomer exhibits a rotation of [α]D20 = -36 ± 1° (C=1 in DMF) , whereas the D-enantiomer is reported with an opposite sign of rotation under different conditions (e.g., -16 ± 2° (C=1 in THF)) . This large difference allows for unambiguous identification and quality control.

Chiral Chromatography Peptide Chemistry Enantiomeric Purity

Meta- vs. Para-Nitro Substitution: Impact on Melting Point and Intermolecular Forces

The position of the nitro substituent on the phenylalanine ring significantly alters the compound's physical properties, which can be a proxy for differences in intermolecular interactions and solubility. Fmoc-L-3-Nitrophenylalanine (meta-nitro) has a reported melting point of 140 °C , while the para-nitro analog, Fmoc-L-4-Nitrophenylalanine, has a reported melting point range of 172-176 °C [1]. This ~35°C difference in melting point is a direct, quantifiable indicator of distinct solid-state packing and intermolecular forces, which can translate to different solubilities and coupling efficiencies in SPPS.

Solid-Phase Synthesis Physicochemical Properties Crystallography

Purity Benchmarking Against D-Enantiomer and Generic Phenylalanine

High purity is a critical differentiator for reliable peptide synthesis. Fmoc-L-3-Nitrophenylalanine is commercially available with a purity specification of ≥99.0% as determined by HPLC, which includes assessment of chiral purity [1]. This level of purity is not universally guaranteed across all suppliers or for all analogs. For example, some vendors offer Fmoc-D-3-Nitrophenylalanine with a lower minimum purity of 95% , and the basic Fmoc-L-phenylalanine building block is also commonly supplied at 98% purity . The higher specified purity of ≥99% for the L-3-nitro derivative minimizes the risk of side reactions from impurities, leading to higher yields of the target peptide.

Quality Control Peptide Synthesis HPLC Analysis

Solubility Profile in SPPS Solvents: DMF Compatibility

Efficient SPPS requires high solubility of protected amino acids in DMF. Fmoc-L-3-Nitrophenylalanine is reported to be clearly soluble at a concentration of 0.5 M in DMF (1 mmole in 2 ml DMF), a standard condition for many automated synthesizers [1]. This ensures it can be delivered reliably in solution to the resin. While many Fmoc-amino acids share this solubility profile, it is a key specification that distinguishes it from more hydrophobic or aggregation-prone analogs that might require special solvents or heating, thus making it a reliable and 'drop-in' component for standard Fmoc-SPPS protocols.

Solid-Phase Peptide Synthesis Solvent Compatibility Process Chemistry

Evidence-Backed Application Scenarios for Fmoc-L-3-Nitrophenylalanine in Research and Development


Synthesis of Site-Specifically Modified Peptides for Kinase Inhibitor Studies

The high chiral and chemical purity (≥99%) of Fmoc-L-3-Nitrophenylalanine [1] makes it an essential building block for creating peptides designed to probe enzyme active sites, such as Src kinase . The meta-nitro group can serve as a spectroscopic probe or a site for further reduction to an amine, and its unique electronic properties can be exploited to enhance binding affinity to the target kinase.

Construction of Peptidomimetic Libraries with Altered Aromatic Electronics

The quantifiable difference in the aromatic ring's electron density, as evidenced by its distinct melting point compared to the para-nitro isomer , positions Fmoc-L-3-Nitrophenylalanine as a key monomer for generating diversity-oriented peptide libraries. Incorporating this residue allows researchers to systematically study the effects of electron-withdrawing groups at the meta-position on peptide secondary structure and protein binding interfaces.

Optimized Solid-Phase Peptide Synthesis (SPPS) for Challenging Sequences

Given its proven solubility in DMF at standard concentrations (0.5 M) [2], this building block is ideally suited for automated SPPS workflows, including the synthesis of 'difficult' or aggregation-prone sequences. Its reliable solubility ensures high coupling efficiency, minimizing sequence deletions and maximizing the crude peptide purity, which is critical for reducing downstream purification costs and effort.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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